molecular formula C14H11BrO2 B572853 2'-Bromo-5'-methylbiphenyl-3-carboxylic acid CAS No. 1215206-43-1

2'-Bromo-5'-methylbiphenyl-3-carboxylic acid

Cat. No. B572853
CAS RN: 1215206-43-1
M. Wt: 291.144
InChI Key: ARBCCNREKATMRE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2’-Bromo-5’-methylbiphenyl-3-carboxylic acid” consists of a biphenyl group (two connected phenyl rings) with a bromine atom attached to one of the carbon atoms and a methyl group attached to another carbon atom. There is also a carboxylic acid group attached to the third carbon atom.

Scientific Research Applications

Synthesis and Structural Analysis

Bromophenol Derivatives and Chemical Synthesis : Studies on bromophenol derivatives, such as the work by Zhao et al. (2004), involve the isolation and structural elucidation of compounds from natural sources, like red algae. These derivatives, including various bromophenol compounds, have been explored for their potential applications in chemical synthesis and structural analysis, demonstrating the interest in brominated compounds for their unique chemical properties (Zhao et al., 2004).

Enantiopure and Racemic Acid Structures : Research by Seidel et al. (2020) focuses on the structural elucidation of halogenated carboxylic acids, highlighting the importance of these compounds in chemical synthesis and the study of intermolecular interactions. The crystal structures of enantiopure and racemic 2-bromo-3-methylbutyric acid offer insights into hydrogen bonding motifs and preferred conformations, illustrating the relevance of halogenated acids in the detailed study of molecular structures (Seidel et al., 2020).

Ligand Design and Complexation

Tridentate Ligand Synthesis : The synthesis of mono-, bis-, and tris-tridentate ligands based on substituted bipyridine carboxylic acids, such as the work by Charbonnière et al. (2001), showcases the application of halogenated carboxylic acids in ligand design. These ligands are particularly suited for the complexation of lanthanide(III) cations, demonstrating the utility of such compounds in coordination chemistry and materials science (Charbonnière et al., 2001).

Material Science and Catalysis

Bismuth Dicarboxylates Synthesis : Research on tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates by Sharutin et al. (2017) exemplifies the use of brominated carboxylic acids in the synthesis of metal-organic compounds. These studies provide insights into the structural properties and potential applications of such compounds in catalysis and material science, further highlighting the versatility of halogenated carboxylic acids in scientific research (Sharutin et al., 2017).

Future Directions

The future directions for “2’-Bromo-5’-methylbiphenyl-3-carboxylic acid” are not clear from the web search results. It is currently available for purchase for experimental or research use .

properties

IUPAC Name

3-(2-bromo-5-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c1-9-5-6-13(15)12(7-9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBCCNREKATMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681784
Record name 2'-Bromo-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Bromo-5'-methylbiphenyl-3-carboxylic acid

CAS RN

1215206-43-1
Record name 2'-Bromo-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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